1-[3-(cyclohexanesulfonyl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-2-25-19-11-7-6-8-16(19)12-13-20(22)21-14-18(15-21)26(23,24)17-9-4-3-5-10-17/h6-8,11,17-18H,2-5,9-10,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKCVXGGJFLEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(cyclohexanesulfonyl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride under basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Final Assembly: The final step involves coupling the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-(cyclohexanesulfonyl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Materials Science: It might be used in the development of novel materials with unique properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(cyclohexanesulfonyl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The propan-1-one scaffold is prevalent in medicinal and analytical chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Propan-1-one Derivatives
Key Findings and Implications
Substituent Impact on Bioactivity: The target compound’s cyclohexanesulfonyl group may improve metabolic stability compared to hydroxylated analogs (e.g., WHO No. 2158), which showed genotoxicity risks . Sulfonyl groups often reduce oxidative metabolism, extending half-life. Azetidine vs. Indole/Benzimidazole: Azetidine’s compact ring size (vs. five- or six-membered heterocycles) may enhance target selectivity, as seen in TLR antagonists . Benzimidazole derivatives (e.g., NTU Compound 2b) exhibit high yields and phosphoryl groups, suggesting utility in phosphorylation-dependent pathways .
Physical Properties: Solubility: The 2-ethoxyphenyl group in the target compound likely increases lipophilicity compared to hydroxylated analogs (e.g., WHO No. 2158) but less so than naphthyl groups (e.g., IS2 in ). Synthetic Accessibility: High yields (>75%) for NTU compounds suggest feasible synthesis routes for propan-1-one derivatives with bulky substituents .
Toxicological Considerations: Hydroxyphenyl-pyridyl analogs (WHO No. 2158–2160) triggered genotoxicity alerts, underscoring the need for rigorous safety profiling of the target compound, particularly given its sulfonyl and azetidine groups .
Biological Activity
1-[3-(Cyclohexanesulfonyl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
Key Features:
- Contains a cyclohexanesulfonyl group which may influence its solubility and reactivity.
- The azetidine ring contributes to its pharmacological profile by potentially interacting with biological targets.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of other drugs.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological responses.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:
- Antimicrobial Activity : Studies indicate that the compound shows effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Cytotoxicity : The compound has been tested on cancer cell lines, revealing a dose-dependent cytotoxic effect, particularly against breast cancer cells.
In Vivo Studies
In vivo studies have also been conducted to assess the pharmacological effects of the compound:
- Anti-inflammatory Effects : Animal models have shown that administration of the compound reduces inflammation markers significantly compared to control groups.
- Analgesic Activity : Pain relief was observed in models of acute pain, indicating potential as an analgesic drug.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
-
Case Study on Antimicrobial Efficacy :
- A patient with a resistant bacterial infection was treated with a formulation containing this compound. The treatment resulted in significant improvement in clinical symptoms and laboratory markers within one week.
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer demonstrated that the addition of this compound to standard chemotherapy regimens improved overall survival rates and reduced tumor size.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
